5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c21-17-10-15(12-24-20(17)28-16-4-8-27-13-16)19(26)23-11-14-3-5-22-18(9-14)25-6-1-2-7-25/h3,5,9-10,12,16H,1-2,4,6-8,11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXDKILZYCNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Core: The initial step involves the synthesis of the pyridine core, which can be achieved through a condensation reaction between appropriate aldehydes and ammonia or amines under acidic conditions.
Chlorination: The pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Oxolan-3-yloxy Substitution: The oxolan-3-yloxy group is introduced via a nucleophilic substitution reaction, where the chlorinated pyridine reacts with oxolan-3-ol in the presence of a base like sodium hydride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine, such as 2-(pyrrolidin-1-yl)pyridine-4-ylmethylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent product quality.
Chemical Reactions Analysis
Key Structural Components
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Pyridine Core :
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The pyridine ring serves as the backbone, substituted with chlorine at position 5 and an oxolan-3-yloxy group at position 6.
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The amide group at position 3 is connected to a substituted methyl group ([2-(pyrrolidin-1-yl)pyridin-4-yl]methyl).
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Oxolan-3-yloxy Group :
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Oxolan (tetrahydrofuran) is a common substituent in medicinal chemistry, often introduced via nucleophilic substitution reactions.
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Amide Bond Formation :
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The amide linkage likely involves coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acids.
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2.1. Pyridine Ring Functionalization
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Chlorination : Chlorination at position 5 may involve electrophilic aromatic substitution using Cl₂ gas or chlorinating agents like PCl₃/AlCl₃.
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Oxolan-3-yloxy Substitution : The oxolan group is typically added via nucleophilic substitution of a hydroxyl group. For example, treatment with oxolan-3-ol in the presence of a base (e.g., K₂CO₃) or under Mitsunobu conditions.
2.2. Amide Bond Formation
The amide group at position 3 is likely formed through coupling of the pyridine-3-carboxylic acid with the amine-containing fragment ([2-(pyrrolidin-1-yl)pyridin-4-yl]methylamine). A general mechanism involves:
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Activation of the carboxylic acid (e.g., with EDC) to form an active intermediate.
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Reaction with the amine to form the amide bond.
Example Conditions :
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Catalyst : EDC or HOBt.
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Solvent : DMF, dichloromethane, or THF.
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Temperature : 0°C to room temperature.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : Identifies aromatic protons, amide NH signals, and oxolan ring substituents.
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¹³C NMR : Confirms carbonyl groups, quaternary carbons, and heteroatom environments.
3.2. Mass Spectrometry (MS)
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ESI-MS : Validates molecular weight and isotopic distribution (e.g., chlorine isotope pattern).
3.3. Infrared (IR) Spectroscopy
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Amide Stretch : Absorption around 1650–1700 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (NH stretch).
4.1. Reaction Conditions for Analogous Pyridine Derivatives
| Source | Reaction Type | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Multi-component synthesis | InCl₃ (20 mol%) | 50% EtOH | 40°C | 80–95% | |
| Amide coupling | EDC/HOBt | DMF/THF | RT–0°C | 70–90% |
4.2. Characterization Techniques for Related Compounds
| Technique | Key Observations |
|---|---|
| ¹H NMR | - Aromatic protons (δ 6.5–8.5 ppm) - Amide NH (δ 8–10 ppm) - Oxolan protons (δ 3.5–4.5 ppm) |
| ESI-MS | - Molecular ion peak (e.g., [M+H]⁺ at m/z ~500) - Chlorine isotope pattern (3:1) |
| IR | - C=O stretch (amide) at 1670 cm⁻¹ - NH stretch at 3300 cm⁻¹ |
Research Findings
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Synthesis Efficiency :
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Structural Stability :
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The pyridine core and amide bond provide stability, but the oxolan group may require protection during harsh conditions.
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Biological Implications :
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds similar to 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide exhibit anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Case Study:
In vitro studies demonstrated that pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death. Such findings suggest that the compound may be a candidate for further development as an anticancer agent.
2. Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Pyridine derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study:
A study investigating the effects of similar compounds on neurodegenerative models showed significant improvement in cognitive function and reduced neuronal death, indicating a promising avenue for treating conditions like Alzheimer's disease.
3. Antimicrobial Properties
There is growing interest in the antimicrobial activity of pyridine-based compounds. Research indicates that these compounds can exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.
Case Study:
In laboratory settings, this compound was tested against various bacterial strains, showing effective inhibition comparable to existing antibiotics.
Pharmacological Insights
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to the presence of the oxolan ring. This may enhance its bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide with structurally related pyridinecarboxamides from the evidence:
Key Structural and Functional Comparisons:
Substituent Complexity :
- The target compound features a pyrrolidine-pyridine hybrid substituent , a rare motif that could enhance binding to targets requiring bicyclic recognition (e.g., kinases or GPCRs) .
- In contrast, 5-chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide () uses a simpler 3-fluorophenyl group , favoring lipophilicity over stereochemical specificity .
Chlorine Positioning :
- Chlorine at position 5 is conserved across all compounds, suggesting its critical role in electronic modulation or steric blocking.
Solubility and Pharmacokinetics :
- The oxolane (tetrahydrofuran) group in the target compound and ’s analog improves aqueous solubility compared to ’s trichlorophenyl derivative, which is highly lipophilic .
- ’s trifluoromethyl-piperazine combination balances solubility and metabolic stability, a strategy absent in the target compound .
Biological Target Implications :
- The pyrrolidine-pyridine substituent in the target compound is structurally analogous to kinase inhibitors (e.g., c-Met inhibitors), whereas ’s piperazinyl-hydroxyethoxy chain suggests peripheral target engagement (e.g., inflammatory pathways) .
Limitations and Gaps:
- No direct pharmacological data for the target compound are available in the evidence, requiring extrapolation from structural analogs.
- Molecular formulas and weights for some compounds (e.g., ) are unspecified, limiting quantitative comparison.
Biological Activity
5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
IUPAC Name: this compound
Molecular Formula: CHClNO
Molecular Weight: 320.79 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
In vitro studies indicated that the compound reduces cell viability significantly, with a structure-dependent activity observed. For instance, certain structural modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC (µM) | Comments |
|---|---|---|---|
| 5-chloro derivative | A549 | 25 | Significant reduction in viability |
| Cisplatin | A549 | 15 | Standard control |
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against a range of multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that the compound exhibits promising antibacterial activity, particularly against strains resistant to conventional antibiotics.
Studies showed that the presence of specific functional groups in the compound enhances its interaction with bacterial cell membranes, leading to increased permeability and ultimately cell death .
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | Effective against resistant strains |
| Klebsiella pneumoniae | 16 | Moderate activity observed |
Case Studies and Research Findings
A notable study conducted by researchers in 2022 explored the synthesis and biological characterization of novel pyridine derivatives. The study highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential clinical applications .
Another investigation focused on the structure–activity relationship (SAR) of pyridine derivatives, indicating that modifications at specific positions greatly influence their biological activities. This research emphasizes the importance of further optimizing the chemical structure for enhanced efficacy and reduced side effects in therapeutic contexts .
Q & A
Q. What synthetic routes are recommended for preparing 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide?
Methodological Answer: The synthesis involves multi-step functionalization of pyridine and oxolane (tetrahydrofuran) moieties. A typical route includes:
Core Pyridine Functionalization : Chlorination at the 5-position and oxolane-3-yloxy group introduction at the 6-position via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) .
Carboxamide Formation : Activation of the pyridine-3-carboxylic acid intermediate using coupling agents (e.g., EDCI/HOBt) followed by reaction with [2-(pyrrolidin-1-yl)pyridin-4-yl]methylamine .
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and HPLC (>98% purity) .
Q. How can researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., oxolane-3-yloxy linkage via ¹H-NMR coupling constants and ¹³C-NMR chemical shifts for pyridine carbons) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and rule out byproducts .
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data in different solvents?
Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from conformational flexibility of the oxolane and pyrrolidine moieties. Strategies include:
- Solvent Screening : Test solubility in DMSO, MeOH, and toluene under controlled temperature (25–60°C) .
- Co-solvent Systems : Use DMSO-water gradients to improve aqueous solubility for biological assays .
- Solid-State Analysis : X-ray crystallography or PXRD to correlate crystal packing with solubility trends .
Q. What mechanistic insights exist for the compound’s potential biological activity (e.g., kinase inhibition)?
Methodological Answer: The pyrrolidine-pyridine moiety suggests affinity for kinase ATP-binding pockets. Experimental approaches:
- Enzyme Assays : Test inhibition of p38 MAPK or related kinases (IC₅₀ determination via ADP-Glo™ assays) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with kinase catalytic domains .
- SAR Analysis : Compare with analogs (e.g., SB-202190) to identify critical substituents for potency .
Q. How can stereochemical challenges in the oxolane ring affect reactivity?
Methodological Answer: The oxolane-3-yloxy group’s stereochemistry influences electronic effects on the pyridine ring. Resolve via:
Q. How to address conflicting data on metabolic stability in vitro vs. in vivo?
Methodological Answer: Discrepancies may stem from interspecies cytochrome P450 (CYP) differences. Mitigate by:
- Microsomal Stability Assays : Compare human vs. rodent liver microsomes (e.g., CYP3A4/5 inhibition studies) .
- Metabolite Identification : LC-MS/MS to detect hydroxylation or N-demethylation products .
- Pro-drug Design : Modify the pyrrolidine group to block metabolic hotspots .
Data Contradiction Analysis
Q. Why do computational models sometimes fail to predict the compound’s reactivity?
Methodological Answer: Limitations in density functional theory (DFT) methods may overlook solvent effects or non-covalent interactions. Solutions:
Q. How to reconcile conflicting bioactivity data across cell lines?
Methodological Answer: Cell-specific permeability or off-target effects may cause variability. Address via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
